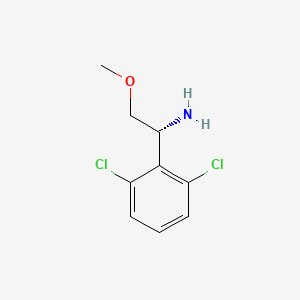
(R)-1-(2,6-Dichlorophenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,6-Dichlorophenyl)-2-methoxyethanamine is a chiral compound characterized by the presence of a dichlorophenyl group and a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,6-Dichlorophenyl)-2-methoxyethanamine typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions, including methylation, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: ®-1-(2,6-Dichlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide; reactions may require elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Chemistry: In chemistry, ®-1-(2,6-Dichlorophenyl)-2-methoxyethanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It is used in assays to investigate enzyme kinetics and binding affinities.
Medicine: In medicine, ®-1-(2,6-Dichlorophenyl)-2-methoxyethanamine is explored for its potential therapeutic effects. It may act as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-1-(2,6-Dichlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
- 2,6-Dichlorophenylboronic acid
- 2,6-Dichlorophenylacetic acid
- ®-2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride
Comparison: Compared to these similar compounds, ®-1-(2,6-Dichlorophenyl)-2-methoxyethanamine is unique due to the presence of the methoxyethanamine group, which imparts distinct chemical reactivity and biological activity. The dichlorophenyl group is a common feature, contributing to the compound’s stability and interaction with various targets.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1R)-1-(2,6-dichlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-8(12)9-6(10)3-2-4-7(9)11/h2-4,8H,5,12H2,1H3/t8-/m0/s1 |
InChI Key |
GVWKJNMGPHKXRQ-QMMMGPOBSA-N |
Isomeric SMILES |
COC[C@@H](C1=C(C=CC=C1Cl)Cl)N |
Canonical SMILES |
COCC(C1=C(C=CC=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















